N-[4-(Adamantan-1-YL)-1,3-thiazol-2-YL]-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
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Overview
Description
N-[4-(Adamantan-1-YL)-1,3-thiazol-2-YL]-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound that features a unique combination of adamantane, thiazole, and quinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Adamantan-1-YL)-1,3-thiazol-2-YL]-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multiple steps:
Formation of the Adamantane Derivative: The adamantane moiety can be introduced through reactions involving adamantane carboxylic acid derivatives.
Thiazole Ring Formation: The thiazole ring can be synthesized through cyclization reactions involving thiourea and α-haloketones.
Quinoline Derivative Formation: The quinoline moiety can be synthesized through the Pfitzinger reaction, which involves the condensation of isatin with an enamine.
Coupling Reactions: The final step involves coupling the adamantane-thiazole intermediate with the quinoline derivative under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[4-(Adamantan-1-YL)-1,3-thiazol-2-YL]-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorine under acidic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
N-[4-(Adamantan-1-YL)-1,3-thiazol-2-YL]-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in antiviral and anticancer research.
Materials Science: The adamantane moiety imparts rigidity and thermal stability, making the compound useful in the development of advanced materials.
Biological Studies: The compound can be used as a probe to study various biological pathways and interactions.
Mechanism of Action
The mechanism of action of N-[4-(Adamantan-1-YL)-1,3-thiazol-2-YL]-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
N-(Adamantan-1-yl)amides: These compounds share the adamantane moiety and exhibit similar biological activities.
Thiazole Derivatives: Compounds with thiazole rings are known for their antimicrobial and anticancer properties.
Quinoline Derivatives: Quinoline-based compounds are widely studied for their antimalarial and anticancer activities.
Uniqueness
N-[4-(Adamantan-1-YL)-1,3-thiazol-2-YL]-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is unique due to its combination of adamantane, thiazole, and quinoline moieties, which confer a distinct set of chemical and biological properties .
Properties
Molecular Formula |
C23H27N3O3S |
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Molecular Weight |
425.5 g/mol |
IUPAC Name |
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-hydroxy-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C23H27N3O3S/c27-19-15-3-1-2-4-16(15)24-20(28)18(19)21(29)26-22-25-17(11-30-22)23-8-12-5-13(9-23)7-14(6-12)10-23/h11-14H,1-10H2,(H2,24,27,28)(H,25,26,29) |
InChI Key |
HPOIDAFQKRCTDH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(C(=O)N2)C(=O)NC3=NC(=CS3)C45CC6CC(C4)CC(C6)C5)O |
Origin of Product |
United States |
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